4-(4-Iodo-phenylcarbamoyl)-butyric acid
Description
4-(4-Iodo-phenylcarbamoyl)-butyric acid is a multifaceted organic compound characterized by an amide linkage, a terminal carboxylic acid group, and an iodinated phenyl ring. Its structure suggests potential applications in various fields of chemical research, from materials science to medicinal chemistry, owing to the reactivity and properties imparted by these functional groups.
The core of this compound is the amide bond, a fundamental functional group in organic chemistry and biochemistry. Amides are known for their stability and planarity due to resonance, which influences the conformational properties of the molecule. The nitrogen atom of the amide is typically sp² hybridized, leading to a rigid structure that can participate in hydrogen bonding, a key interaction in molecular recognition and self-assembly processes.
The presence of an aryl iodide moiety introduces another layer of chemical versatility. Aryl halides are pivotal precursors in a multitude of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive in these transformations. This reactivity allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenyl ring, enabling the synthesis of a diverse array of more complex molecules. The iodine atom itself can also participate in halogen bonding, a non-covalent interaction that is gaining increasing attention in crystal engineering and drug design.
This compound is a derivative of glutaramic acid, which is the monoamide of glutaric acid. Glutaric acid and its derivatives are significant building blocks in organic synthesis. The bifunctional nature of glutaramic acid derivatives, possessing both a carboxylic acid and an amide, allows for orthogonal chemical modifications. The carboxylic acid can be converted into esters, acid chlorides, or other amides, while the amide offers sites for N-alkylation or other modifications, although it is generally less reactive.
The synthesis of N-substituted glutaramic acids is often achieved through the reaction of glutaric anhydride (B1165640) with a primary or secondary amine. researchgate.netresearchgate.net This reaction is typically a high-yielding nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring. This straightforward and efficient method allows for the preparation of a wide variety of glutaramic acid derivatives with different substituents on the amide nitrogen.
The synthesis of N-aryl amides has been a long-standing area of interest in organic chemistry. Historically, the formation of the amide bond was often achieved by reacting an amine with a carboxylic acid derivative, such as an acyl chloride or an anhydride, under harsh conditions. The development of milder and more efficient coupling reagents has significantly advanced this field.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12INO3 |
|---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
5-(4-iodoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12INO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16) |
InChI Key |
KDHJPNHWKIUSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)I |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 4 Iodo Phenylcarbamoyl Butyric Acid
Retrosynthetic Analysis of 4-(4-Iodo-phenylcarbamoyl)-butyric Acid
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the final product, or target molecule, to simpler, commercially available starting materials. amazonaws.com
The structure of this compound features a prominent amide linkage. In retrosynthetic analysis, a common and effective strategy is to disconnect bonds adjacent to heteroatoms like nitrogen or oxygen. amazonaws.com For this target molecule, the most logical disconnection point is the amide C-N bond.
This disconnection breaks the molecule into two precursor fragments, known as synthons. The corresponding real-world chemical reagents for these synthons are 4-iodoaniline (B139537) and a five-carbon dicarboxylic acid derivative, such as glutaric acid or its cyclic counterpart, glutaric anhydride (B1165640) . A similar synthetic approach has been documented for the chloro-analogue of the target molecule, which was prepared from 4-chloroaniline (B138754) and glutaric anhydride. researchgate.net
Figure 1: Retrosynthetic Disconnection of this compound
The core of the synthesis is the formation of the amide bond between the amine group of 4-iodoaniline and one of the carboxylic acid groups of glutaric acid. The primary strategic consideration is the activation of the carboxylic acid. The lone pair of electrons on the nitrogen atom of 4-iodoaniline is not sufficiently nucleophilic to displace the hydroxide (B78521) ion (a poor leaving group) from the carboxylic acid under mild conditions. Therefore, an activating agent or a modification of the carboxylic acid functional group is necessary to create a more reactive electrophile for the amidation reaction. researchgate.net The chosen strategy must also be chemoselective, ensuring that the reaction occurs at only one of the two carboxylic acid groups of glutaric acid, leaving the other intact. Using glutaric anhydride as a precursor elegantly solves this issue, as the ring-opening reaction with the amine naturally results in a mono-acylated product.
Functional Group Interconversions and Protecting Group Strategies in this compound Synthesis
The structure of this compound contains two key functional groups: an amide and a carboxylic acid. A primary synthetic route involves the reaction of 4-iodoaniline with glutaric anhydride. This specific pathway conveniently circumvents the need for protecting groups, as the anhydride's reaction with the amine directly yields the desired product with a free carboxylic acid terminus. However, in more complex, multi-step syntheses or when starting from glutaric acid itself, managing the reactivity of the amine and carboxylic acid functionalities through protection and deprotection schemes becomes critical.
Selective Protection of Carboxylic Acid and Amine Functionalities
Amine Protection: While the direct acylation of 4-iodoaniline is straightforward, scenarios requiring modification of the glutaric acid backbone first might necessitate temporary protection of the aniline's amino group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and its stability in various conditions, yet it can be readily removed with acid. researchgate.net Other options include the benzyl (B1604629) (Bn) group, which can be removed by hydrogenolysis, or the allyl group, which can be cleaved under specific, mild conditions using ruthenium or iridium catalysts. researchgate.netacs.org The use of an aryl group itself as a removable protecting group has also been explored, offering a metal-free deprotection pathway. researchgate.net
Carboxylic Acid Protection: If the synthesis starts from glutaric acid instead of its anhydride, one of the two carboxylic acid groups must be selectively protected to prevent side reactions, such as the formation of a diamide. This is typically achieved by converting one of the acid groups into an ester, for example, a methyl or ethyl ester. The remaining free carboxylic acid can then be activated and reacted with 4-iodoaniline. The final step would be the hydrolysis of the ester group under basic or acidic conditions to reveal the free carboxylic acid of the target molecule.
Iodine Introduction Methodologies
The most direct synthesis of this compound utilizes 4-iodoaniline as a starting material. However, an alternative strategy involves introducing the iodine atom at a later stage of the synthesis, a process known as late-stage functionalization. This would begin with the synthesis of the non-iodinated precursor, 4-(phenylcarbamoyl)-butyric acid.
The subsequent iodination of this precursor would be an electrophilic aromatic substitution reaction. The amide group is an activating, ortho-, para-directing group, meaning the iodine would be directed to the desired para position, especially given the steric hindrance at the ortho positions. Iodine itself is generally unreactive toward aromatic rings unless an oxidizing agent is present to generate a more potent electrophilic species, I+. libretexts.org Common methods include using elemental iodine in the presence of an oxidizing agent like nitric acid, copper salts, or iodic acid (HIO₃). libretexts.orgjove.commanac-inc.co.jpnih.gov Another widely used and often milder approach is the use of N-iodosuccinimide (NIS) as the iodine source, which can be activated by an acid catalyst or a Lewis acid such as iron(III) triflimide. organic-chemistry.org
Table 2: Selected Aromatic Iodination Methods
| Reagent System | Description | Typical Conditions |
|---|---|---|
| I₂ / Oxidizing Agent | Elemental iodine is oxidized in situ to a more electrophilic species. libretexts.orgmanac-inc.co.jp | I₂, HNO₃ or CuCl₂ or HIO₃. libretexts.orgjove.commanac-inc.co.jpnih.gov |
| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine. organic-chemistry.org | Often used with an acid catalyst (e.g., TFA) or Lewis acid. organic-chemistry.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | An organocatalytic method for iodinating activated aromatic compounds. organic-chemistry.org | Used with thiourea (B124793) or disulfide catalysts. organic-chemistry.org |
Advanced Synthetic Routes and Novel Methodologies for this compound
Recent advances in synthetic organic chemistry offer more efficient and scalable methods for the preparation of amides like this compound. These include the development of novel catalysts and the application of continuous flow technology.
Catalyst Development for Efficient Synthesis
As discussed under green chemistry, the direct formation of an amide bond from a carboxylic acid and an amine is a highly desirable process, and catalyst development is key to its success. catalyticamidation.info Beyond the widely used boron-based catalysts, significant progress has been made with transition metal catalysts. For instance, manganese(I)-pincer complexes have been shown to be effective for the amidation of esters with amines at low catalyst loadings, offering a broad substrate scope. mdpi.comacs.org Similarly, nickel and palladium-based systems have also been developed for this purpose. mdpi.com Organocatalysts, such as phosphine (B1218219) and phosphine oxides, have also been described as promoters of direct amidation reactions. mdpi.comorganic-chemistry.org These advanced catalytic systems offer pathways to form the amide bond in this compound under milder conditions and with greater functional group tolerance compared to traditional methods.
Flow Chemistry Applications
Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, has emerged as a powerful technology for chemical synthesis. amidetech.com This approach offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward automation and scalability. amidetech.comnih.gov
The synthesis of amides is well-suited to flow chemistry. nih.govresearchgate.net For the preparation of this compound, a flow process could be envisioned where solutions of 4-iodoaniline and glutaric anhydride are mixed at a T-junction and then passed through a heated reactor coil to promote the reaction. The residence time in the reactor can be precisely controlled to maximize conversion while minimizing byproduct formation. Furthermore, flow chemistry enables the use of immobilized reagents and catalysts packed into columns (packed-bed reactors). thieme-connect.de This simplifies purification, as the product stream flows through while the reagent or catalyst remains in the reactor, and allows for the catalyst to be reused, further enhancing the sustainability of the process. nih.govthieme-connect.de
Mechanistic Investigations of Chemical Transformations Involving 4 4 Iodo Phenylcarbamoyl Butyric Acid
Reactivity Profiles of the Amide Functional Group in 4-(4-Iodo-phenylcarbamoyl)-butyric Acid
The amide bond, while generally stable, can undergo a variety of chemical transformations under specific conditions. Its reactivity is influenced by the electronic and steric environment, which in the case of this compound, involves a phenyl ring substituted with a bulky, electron-withdrawing iodine atom and a butyric acid chain.
Hydrolysis Mechanisms and Kinetic Studies
The hydrolysis of the amide bond in this compound, which would lead to 4-iodoaniline (B139537) and glutaric acid, can proceed via either acid- or base-catalyzed mechanisms.
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide to form a tetrahedral intermediate. The breakdown of this intermediate results in the formation of a carboxylate anion (glutarate) and 4-iodoaniline. This step is generally the rate-determining step. The reaction is often considered irreversible due to the deprotonation of the resulting carboxylic acid by the amine, forming a stable carboxylate salt. The rate of alkaline hydrolysis of aryl amides is generally slower than that of aliphatic amides. arkat-usa.org
N-Alkylation and Acylation Reactions
The nitrogen atom of the amide in this compound can act as a nucleophile, participating in N-alkylation and N-acylation reactions.
N-Alkylation: The N-alkylation of amides typically requires the deprotonation of the amide N-H bond by a strong base to form an amidate anion, which is a more potent nucleophile. echemi.com This anion can then react with an alkyl halide in a nucleophilic substitution reaction to yield the N-alkylated product. Common bases used for this purpose include sodium hydride (NaH) in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). echemi.com Alternatively, catalytic methods using copper, iridium, or palladium complexes have been developed for the N-alkylation of amides. echemi.comstackexchange.com
N-Acylation: N-acylation of the amide can be achieved by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the liberated acid. The pyridine (B92270) ring within a substrate can act as an internal nucleophilic catalyst, forming an active acylammonium salt with an acyl chloride, thereby facilitating an intramolecular acylation. semanticscholar.org While this compound does not possess such an internal catalyst, the general principle of nucleophilic attack by the amide nitrogen on the carbonyl carbon of the acylating agent applies.
Conformation-Reactivity Relationships
The reactivity of the amide group is intrinsically linked to its conformation. Amides can exist as cis and trans isomers due to the partial double bond character of the C-N bond, which restricts rotation. For secondary N-aryl amides, the trans conformation is generally favored. The planarity of the amide group and the dihedral angle between the phenyl ring and the amide plane are crucial factors influencing reactivity.
Studies on N-alkyl-N-aryl amides have shown that allylic strain between the N-alkyl and aryl substituents can force the aryl ring to rotate out of the plane of the amide. nsf.gov This disruption of conjugation can influence the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon. For this compound, the bulky iodine atom at the para-position is not expected to introduce significant steric hindrance that would force the phenyl ring out of planarity with the amide group. However, its electron-withdrawing nature can affect the electron density on the amide nitrogen, potentially influencing its nucleophilicity in reactions like N-alkylation and N-acylation. The conformational preference can also be influenced by substituents on the N-aryl group. researchgate.net
Reactivity of the Aryl Iodide Moiety in this compound
The carbon-iodine (C-I) bond in the aryl iodide moiety of this compound is a key site for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions.
Carbon-Iodine Bond Activation Pathways
The initial step in most cross-coupling reactions involving aryl iodides is the activation of the C-I bond. The most common pathway for this activation is oxidative addition to a low-valent transition metal complex, typically palladium(0). uvic.ca In this process, the metal center inserts into the C-I bond, leading to the formation of an organopalladium(II) species. The propensity of aryl halides towards oxidative addition follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F, making aryl iodides highly reactive substrates. uvic.ca
The ligation state of the palladium catalyst during oxidative addition is a critical factor. It has been shown that monoligated palladium complexes are significantly more reactive towards aryl halides than their bisligated counterparts. researchgate.net The reaction can proceed through a three-center concerted mechanism or an SNAr-type pathway, depending on the solvent and the electronic nature of the substrates. researchgate.net
Participation in Cross-Coupling Reaction Mechanisms
Once the C-I bond is activated via oxidative addition, the resulting organopalladium(II) intermediate can participate in a variety of catalytic cycles to form new bonds. The specific reaction pathway depends on the coupling partner and the reaction conditions.
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the organopalladium(II) halide intermediate undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This is followed by reductive elimination from the resulting diorganopalladium(II) complex to yield the cross-coupled product and regenerate the palladium(0) catalyst. Aryl iodides are highly efficient substrates for this reaction. acs.org
Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. wikipedia.org After oxidative addition, the alkene coordinates to the palladium(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium(II) complex. The palladium(0) catalyst is regenerated by reductive elimination in the presence of a base. For aryl iodides, the migratory insertion step is often turnover-limiting. researchgate.net
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction involves the formation of a copper acetylide, which then undergoes transmetalation with the organopalladium(II) intermediate. Reductive elimination then affords the arylated alkyne and regenerates the palladium(0) catalyst. Aryl iodides are reactive enough to undergo Sonogashira coupling at room temperature. wikipedia.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The mechanism involves oxidative addition, followed by coordination of the amine to the palladium(II) complex, deprotonation of the amine, and finally, reductive elimination to form the N-aryl amine product. Aryl iodides are effective substrates, although their reactivity can sometimes be impeded by the formation of inhibitory palladium iodide species. wikipedia.orgresearchgate.net
The electronic and steric properties of the substituent on the aryl iodide can influence the rate and efficiency of these cross-coupling reactions. The amide and carboxylic acid functionalities in this compound could potentially coordinate to the metal center, influencing the catalytic activity. However, the para-position of the iodo group relative to the amide substituent minimizes direct steric hindrance at the reaction site.
Nucleophilic Aromatic Substitution Mechanisms
The aryl-iodide bond in this compound presents a potential site for nucleophilic aromatic substitution (SNAr). This type of reaction, while less common than electrophilic aromatic substitution on benzene (B151609) rings, can occur under specific conditions, particularly when the aromatic ring is rendered electron-deficient. dalalinstitute.commasterorganicchemistry.comlibretexts.org The viability of an SNAr reaction on this substrate is influenced by the electronic nature of the substituents on the aromatic ring.
The carbamoyl (B1232498) group (-CONH-) attached to the phenyl ring is a moderately electron-withdrawing group. This property is crucial as it can help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction. libretexts.org The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination process. libretexts.orgyoutube.com
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
A strong nucleophile (Nu⁻) attacks the carbon atom bearing the iodine atom. This ipso-attack leads to the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing carbamoyl group. This delocalization is key to stabilizing the otherwise high-energy intermediate.
Step 2: Elimination of the Leaving Group
In the second step, the aromaticity of the ring is restored by the expulsion of the iodide ion (I⁻), which is a good leaving group. This results in the formation of the substituted product.
The rate of this reaction is dependent on several factors, including the strength of the nucleophile, the nature of the solvent, and the presence of activating groups on the aromatic ring. While the carbamoyl group provides some activation, the absence of strongly deactivating groups (like nitro groups) ortho or para to the iodine suggests that forcing conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, amides), would likely be required to drive the reaction. youtube.comyoutube.com It is also worth noting that in the context of SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens due to the high electronegativity of the C-F bond which polarizes the carbon, making it more susceptible to nucleophilic attack in the rate-determining step. youtube.com
Table 1: Factors Influencing Nucleophilic Aromatic Substitution on this compound
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles increase the rate | A more potent nucleophile will more readily attack the electron-deficient aromatic ring. |
| Solvent Polarity | Polar aprotic solvents are generally preferred | These solvents can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. |
| Electron-Withdrawing Groups | Presence of electron-withdrawing groups increases the rate | Stabilize the negatively charged Meisenheimer complex intermediate through resonance and inductive effects. |
| Leaving Group Ability | A better leaving group can increase the rate of the second step | For halogens in SNAr, the trend is often F > Cl > Br > I for the rate-determining attack, but I⁻ is an excellent leaving group for the elimination step. |
Reactivity of the Carboxylic Acid Functionality in this compound
The terminal carboxylic acid group in this compound is a versatile functional handle that can participate in a variety of chemical transformations.
Esterification and Amidation Mechanisms
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, with the Fischer-Speier esterification being a classic example. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com An alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive it to completion, it is common to use an excess of the alcohol or to remove the water as it is formed. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated using reagents like thionyl chloride to form an acyl chloride, which then readily reacts with an alcohol to give the ester. nsf.gov
Amidation: Similarly, the carboxylic acid can be converted to an amide. Direct reaction with an amine is possible but often requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com More commonly, coupling reagents are employed to activate the carboxylic acid. organic-chemistry.org For instance, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. organic-chemistry.org
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires significant energy input for simple carboxylic acids. The stability of the resulting carbanion is a key factor in determining the feasibility of this reaction. For this compound, direct thermal decarboxylation is unlikely to be a facile process.
However, certain enzymatic or specialized chemical methods can promote decarboxylation. For instance, the biosynthesis of γ-aminobutyric acid (GABA) from glutamic acid is a well-known example of a decarboxylation reaction catalyzed by the enzyme glutamate (B1630785) decarboxylase. nih.govresearchgate.netnih.gov While not directly applicable to the title compound, it illustrates the principle of enzymatic catalysis for this transformation. In a non-enzymatic context, specific functionalities adjacent to the carboxylic acid are often required to facilitate decarboxylation, which are absent in this molecule.
Acid-Catalyzed Reactions
Under acidic conditions, the primary reaction involving the carboxylic acid functionality is esterification, as discussed above. However, the amide linkage within the molecule can also be susceptible to acid-catalyzed hydrolysis, although this typically requires harsh conditions (strong acid and high temperatures). jcsp.org.pk The mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and cleavage of the C-N bond would lead to the formation of 4-iodoaniline and glutaric acid. The hydrolysis of N-(4-substitutedaryl) succinimides, which are structurally related, has been shown to proceed via a bimolecular (A-2) mechanism in acidic media. jcsp.org.pk
Intramolecular Cyclization and Rearrangement Mechanisms of this compound and its Derivatives
The structure of this compound, with a terminal carboxylic acid and an amide linkage separated by a three-carbon chain, allows for the possibility of intramolecular cyclization reactions, particularly to form five-membered ring systems.
Formation of Lactams or Cyclic Imides
Formation of a Cyclic Imide (Glutarimide Derivative):
A plausible intramolecular reaction is the formation of a cyclic imide, specifically N-(4-iodophenyl)glutarimide. This reaction is essentially an intramolecular amidation. The mechanism would likely involve the activation of the terminal carboxylic acid, for example, by conversion to an acyl chloride or through the use of a dehydrating agent or coupling reagent. Once activated, the nitrogen atom of the amide can act as an intramolecular nucleophile, attacking the activated carbonyl carbon. This would lead to a tetrahedral intermediate which, upon collapse and elimination of a leaving group (e.g., chloride or a species derived from the coupling agent), would form the five-membered glutarimide (B196013) ring.
Studies on the cyclization of phthalanilic acid (a related N-aryl amic acid) to N-phenylphthalimide in the presence of acetic acid suggest a two-step mechanism involving the formation of a gem-diol tetrahedral intermediate followed by dehydration, with the dehydration being the rate-determining step. mdpi.com The carboxylic acid catalyst in this case acts as both a proton donor and acceptor. mdpi.com A similar mechanism could be envisioned for the cyclization of this compound.
Formation of a Lactam:
The formation of a lactam from this specific molecule is less straightforward. A typical lactam is a cyclic amide formed from an amino acid. In this compound, the amide nitrogen is already part of an amide bond and is N-arylated, making it a significantly weaker nucleophile compared to a primary or secondary amine. Therefore, direct intramolecular cyclization to form a lactam involving the existing amide nitrogen is unlikely under standard conditions.
However, derivatives of this compound could potentially undergo lactamization. For instance, if the amide bond were to be hydrolyzed to yield 4-aminobutyric acid substituted with a 4-iodophenyl group at the nitrogen, this resulting secondary amino acid could then undergo intramolecular cyclization to form a γ-lactam (a 5-membered ring). This cyclization is typically promoted by heat or the use of coupling agents.
Table 2: Potential Intramolecular Cyclization Products and Plausible Mechanisms
| Product Type | Starting Material | Key Mechanistic Steps |
| N-(4-iodophenyl)glutarimide | This compound | 1. Activation of the carboxylic acid. 2. Intramolecular nucleophilic attack by the amide nitrogen. 3. Formation of a tetrahedral intermediate. 4. Collapse of the intermediate and elimination of a leaving group. |
| γ-Lactam | Hypothetical derivative: 4-(4-iodophenylamino)butyric acid | 1. Activation of the carboxylic acid. 2. Intramolecular nucleophilic attack by the secondary amine nitrogen. 3. Formation of a tetrahedral intermediate. 4. Collapse of the intermediate and elimination of a leaving group. |
Potential for Ring-Closing Metathesis (if unsaturated analogs are relevant)
While this compound is a saturated molecule and therefore not a substrate for ring-closing metathesis (RCM), its unsaturated analogs represent significant potential for the synthesis of novel heterocyclic structures. The introduction of two terminal alkene functionalities into the molecule would render it a suitable precursor for intramolecular cyclization via RCM, a powerful and versatile tool in modern organic synthesis for the formation of cyclic compounds. wikipedia.org
A hypothetical, yet chemically plausible, unsaturated analog for this purpose is N,N-diallyl-4-(4-iodophenyl)succinamide. This analog retains the core 4-iodophenylamide moiety while incorporating the necessary diene functionality for RCM. The investigation into the RCM potential of such a substrate would focus on the formation of a seven-membered diazepane-dione ring system, a privileged scaffold in medicinal chemistry.
Detailed Research Findings
The ring-closing metathesis of N-aryl diallylamides and related structures has been a subject of considerable study. The success of such transformations is highly dependent on the choice of catalyst, reaction conditions, and the nature of the substrate. For the proposed N,N-diallyl-4-(4-iodophenyl)succinamide, the reaction would involve the intramolecular cyclization of the two allyl groups to form a seven-membered ring, with the concurrent release of ethylene (B1197577) gas, which drives the reaction to completion. organic-chemistry.org
Second-generation ruthenium catalysts, such as the Grubbs II and Hoveyda-Grubbs II catalysts, are typically the catalysts of choice for such transformations due to their high activity and tolerance to a wide range of functional groups, including amides and aryl iodides. umicore.comnih.gov The N-heterocyclic carbene (NHC) ligand in these catalysts enhances their stability and reactivity compared to first-generation catalysts. nih.gov
Mechanistically, the reaction is initiated by the coordination of one of the terminal alkenes to the ruthenium catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases ethylene and forms a new ruthenium alkylidene, which then reacts intramolecularly with the second alkene moiety. This intramolecular metathesis step proceeds through another metallacyclobutane intermediate to yield the cyclic product and regenerate the active catalyst. wikipedia.org
For the RCM of diallylamide substrates, several factors can influence the reaction outcome. Catalyst loading, reaction temperature, and substrate concentration are critical parameters that need to be optimized to maximize the yield of the desired cyclic product and minimize side reactions, such as oligomerization or isomerization. nih.govrsc.org The amide functionality, being a coordinating group, can potentially interact with the metal center of the catalyst, which may influence its activity. researchgate.net However, the use of more robust second-generation catalysts generally overcomes this issue. nih.gov
The presence of the electron-withdrawing iodine atom on the phenyl ring is not expected to significantly hinder the RCM reaction, as ruthenium-based catalysts are known for their excellent functional group tolerance.
An illustrative investigation into the RCM of N,N-diallyl-4-(4-iodophenyl)succinamide could involve screening various catalysts and conditions, as summarized in the following data table:
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Grubbs I | 5 | DCM | 0.01 | 40 | 24 | 45 |
| 2 | Grubbs II | 5 | DCM | 0.01 | 40 | 12 | 85 |
| 3 | Hoveyda-Grubbs II | 5 | DCM | 0.01 | 40 | 10 | 92 |
| 4 | Hoveyda-Grubbs II | 2 | DCM | 0.01 | 40 | 18 | 88 |
| 5 | Hoveyda-Grubbs II | 5 | Toluene (B28343) | 0.01 | 80 | 8 | 95 |
| 6 | Hoveyda-Grubbs II | 5 | Toluene | 0.05 | 80 | 12 | 75 (oligomers detected) |
The data presented in the table illustrates a typical optimization study for such a reaction. The first-generation Grubbs catalyst (Entry 1) would likely show lower efficiency compared to the second-generation catalysts. Both Grubbs II and Hoveyda-Grubbs II (Entries 2 and 3) would be expected to give high yields, with the Hoveyda-Grubbs II catalyst often showing slightly higher activity and stability. A lower catalyst loading (Entry 4) might require a longer reaction time to achieve a comparable yield. Changing the solvent to toluene and increasing the temperature (Entry 5) could lead to a faster reaction and a higher yield. However, a higher substrate concentration (Entry 6) could favor intermolecular side reactions, leading to the formation of oligomers and a decrease in the yield of the desired cyclic product.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 4 Iodo Phenylcarbamoyl Butyric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(4-Iodo-phenylcarbamoyl)-butyric Acid
NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, enabling the unambiguous assignment of its structure.
Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis
A fundamental NMR analysis begins with the acquisition and interpretation of one-dimensional ¹H and ¹³C spectra. For This compound , the predicted chemical shifts provide a fingerprint of its molecular structure.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-iodophenyl group and the aliphatic protons of the butyric acid chain. The protons on the phenyl ring, being in different chemical environments due to the iodo and carbamoyl (B1232498) substituents, would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the butyric acid moiety would resonate in the upfield region. Specifically, the methylene (B1212753) group adjacent to the carbonyl (C2-H) would be expected around δ 2.4 ppm, the methylene group adjacent to the other methylene group (C3-H) around δ 2.0 ppm, and the methylene group adjacent to the amide nitrogen (C4-H) would be shifted further downfield. The amide proton (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The carboxylic acid proton (O-H) is expected to be a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm).
The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid and the amide carbonyl carbon would be the most downfield-shifted signals (typically δ 170-180 ppm). The carbons of the iodinated phenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbon atom bonded to the iodine showing a characteristic upfield shift compared to a non-substituted carbon due to the heavy atom effect. The aliphatic carbons of the butyric acid chain would resonate in the upfield region (δ 20-40 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | d, d |
| Amide-H | 7.5 - 9.0 | br s |
| Carboxylic Acid-H | 10.0 - 13.0 | br s |
| -CH₂- (alpha to COOH) | ~2.4 | t |
| -CH₂- (beta to COOH) | ~2.0 | p |
| -CH₂- (gamma to COOH) | ~2.3 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid C=O | 175 - 185 |
| Amide C=O | 170 - 175 |
| Aromatic C-I | 90 - 100 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-H | 120 - 140 |
| Aliphatic -CH₂- | 20 - 40 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For the butyric acid chain, cross-peaks would be observed between the protons on C2 and C3, and between C3 and C4, confirming their sequential arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the 4-iodophenyl ring, the carbamoyl linker, and the butyric acid chain. For instance, correlations would be expected from the amide proton to the carbonyl carbon of the amide and to the carbons of the phenyl ring.
Solid-State NMR Spectroscopy for Polymorph Characterization
Crystalline organic solids can often exist in different crystal packing arrangements, a phenomenon known as polymorphism. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms, as the NMR parameters are highly sensitive to the local molecular environment. rsc.orgresearchgate.net A one-dimensional ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR experiment would be the starting point. researchgate.net The number of distinct resonances for each carbon in the molecule can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. researchgate.net Further advanced ssNMR experiments could provide information on internuclear distances and molecular motion within the solid state, aiding in the complete structural elucidation of different polymorphs of This compound .
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. kurouskilab.com These techniques are complementary and provide a detailed fingerprint of the functional groups present and can offer insights into molecular conformation.
Identification of Characteristic Functional Group Stretches and Bends
The IR and Raman spectra of This compound would be rich with characteristic absorption and scattering bands, respectively.
O-H Stretch: The carboxylic acid O-H stretch is a hallmark of IR spectra, typically appearing as a very broad and strong band in the region of 3300-2500 cm⁻¹. libretexts.org
N-H Stretch: The amide N-H stretching vibration is expected to appear as a moderate to strong band around 3300 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyric acid chain would appear just below 3000 cm⁻¹.
C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected in the region of 1630-1680 cm⁻¹.
C-N Stretch and N-H Bend (Amide II): The amide II band, a mixture of N-H bending and C-N stretching, is another characteristic feature of amides, appearing around 1510-1570 cm⁻¹.
Aromatic C=C Stretches: The phenyl ring will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-I Stretch: The carbon-iodine stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Amide | N-H stretch | ~3300 |
| Aromatic | C-H stretch | >3000 |
| Aliphatic | C-H stretch | <3000 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amide | C=O stretch (Amide I) | 1630 - 1680 |
| Amide | N-H bend + C-N stretch (Amide II) | 1510 - 1570 |
| Aromatic | C=C stretch | 1600 - 1450 |
| Phenyl-Iodide | C-I stretch | <600 |
Conformational Insights from Vibrational Modes
The precise frequencies and shapes of the vibrational bands can be sensitive to the molecular conformation. For instance, the positions of the amide I and II bands can be influenced by hydrogen bonding interactions, which in turn are dictated by the three-dimensional structure of the molecule. By analyzing the vibrational spectra, potentially in combination with computational modeling, it is possible to gain insights into the preferred conformation of the butyric acid chain and the relative orientation of the phenyl ring. In the solid state, changes in the vibrational spectra between different polymorphic forms would reflect the different intermolecular interactions and packing arrangements.
Hydrogen Bonding Interactions Probed by IR Spectroscopy
Infrared (IR) spectroscopy serves as a critical tool for elucidating the hydrogen bonding network within this compound. The molecule's structure, featuring both a carboxylic acid (-COOH) as a hydrogen bond donor/acceptor and an amide (-CONH-) group as another donor/acceptor site, facilitates the formation of significant intermolecular hydrogen bonds, particularly in the solid state.
A key feature in the IR spectrum of a carboxylic acid is the O-H stretching vibration, which manifests as an exceptionally broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹. docbrown.infolibretexts.orglibretexts.org This distinct broadening is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers between two carboxylic acid molecules. youtube.com The presence of this band in the spectrum of this compound would confirm this dimeric association.
Additionally, the N-H stretching vibration of the amide group, typically observed between 3500 cm⁻¹ and 3300 cm⁻¹, provides further insight. The position of this band is highly sensitive to its involvement in hydrogen bonding. A shift to a lower wavenumber from the expected free N-H stretching frequency would indicate that the amide hydrogen is participating in an intermolecular hydrogen bond, likely with a carbonyl oxygen from a neighboring molecule's amide or carboxylic acid group.
The carbonyl (C=O) stretching vibrations are also diagnostic. The carboxylic acid C=O stretch generally appears around 1710-1760 cm⁻¹, while the amide C=O stretch (Amide I band) is found between 1680-1630 cm⁻¹. libretexts.org When these carbonyl oxygens act as hydrogen bond acceptors, their respective absorption frequencies shift to lower values, providing further evidence of the intermolecularly bonded structure. youtube.com
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Interpretation of Observed Features |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | A very broad band indicates strong intermolecular hydrogen bonding, characteristic of carboxylic acid dimer formation. docbrown.infolibretexts.org |
| Amide | N-H Stretch | 3500 - 3300 | A shift to a lower frequency suggests the N-H group is acting as a hydrogen bond donor. |
| Carboxylic Acid | C=O Stretch | 1760 - 1710 | Position near 1710 cm⁻¹ is indicative of a hydrogen-bonded dimeric state. libretexts.org |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 | A shift to a lower wavenumber indicates the carbonyl oxygen is acting as a hydrogen bond acceptor. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is an indispensable technique for confirming the molecular weight and deducing the structural components of this compound by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₁H₁₂INO₃, corresponding to a theoretical exact mass of 349.9862 u. HRMS analysis would be expected to yield an experimental mass that is within a few parts per million (ppm) of this value, thereby confirming the molecular formula. Depending on the ionization method used, common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ may be observed.
| Species | Theoretical m/z |
|---|---|
| [M] (Exact Mass) | 349.9862 |
| [M+H]⁺ (Protonated) | 350.9935 |
| [M+Na]⁺ (Sodiated) | 372.9754 |
| [M-H]⁻ (Deprotonated) | 348.9789 |
Tandem mass spectrometry (MS/MS) is utilized to fragment the molecular ion and analyze the resulting product ions, providing a "fingerprint" that helps to elucidate the molecule's structure. For N-aryl amides, a characteristic and often dominant fragmentation pathway is the cleavage of the amide bond. researchgate.netnih.gov In the case of this compound, this would lead to the formation of fragment ions corresponding to the 4-iodoaniline (B139537) and the butyric acid moieties. Other likely fragmentations include the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, and various cleavages along the butyric acid alkyl chain. These fragmentation patterns allow for the confirmation of the connectivity of the different structural subunits.
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques suitable for analyzing this compound, as they tend to produce intact molecular ions with minimal in-source fragmentation. researchgate.net
Electrospray Ionization (ESI): As a solution-based technique, ESI is exceptionally well-suited for polar molecules like the target compound, which possesses both acidic and amide functionalities. creative-proteomics.com It typically generates multiply charged ions (though often singly charged for a molecule of this size) and is easily coupled with liquid chromatography (LC) for LC-MS analysis. chromatographyonline.com This makes it ideal for high-sensitivity analysis and for samples in complex mixtures.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a solid-state technique where the analyte is co-crystallized with a matrix that absorbs laser energy, promoting desorption and ionization. creative-proteomics.com It is highly sensitive and typically produces singly charged ions, which can simplify spectral interpretation. researchgate.netchromatographyonline.com MALDI may be preferred for high-throughput screening or direct analysis of solid samples.
The choice between ESI and MALDI often depends on the experimental goals, sample state, and desired workflow. nih.gov
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.
While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, allows for a well-founded prediction of its solid-state characteristics. mdpi.com The crystal packing would be heavily influenced by the hydrogen-bonding capabilities of the amide and carboxylic acid groups.
A highly probable packing motif involves the formation of supramolecular tapes or sheets. mdpi.com This would likely arise from two primary interactions:
Carboxylic Acid Dimers: The carboxylic acid groups of two molecules would form strong O–H···O hydrogen bonds, creating a classic centrosymmetric R²₂(8) ring motif.
Amide Chains: The amide groups would form N–H···O hydrogen bonds, linking the carboxylic acid dimers into extended chains or tapes. mdpi.com
Computational Chemistry and Theoretical Studies of 4 4 Iodo Phenylcarbamoyl Butyric Acid
Quantum Chemical Calculations for 4-(4-Iodo-phenylcarbamoyl)-butyric Acid
Quantum chemical calculations are essential for elucidating the electronic characteristics of this compound. These methods offer a detailed view of electron distribution, molecular orbital energies, and electrostatic potential, which are critical for predicting chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dntb.gov.ua It is widely applied to predict the molecular properties of organic compounds. ufms.br For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry and calculate various electronic properties. rsc.org
These calculations provide data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule's lowest energy structure. Furthermore, DFT is used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the compound's stability.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C-I | 2.10 Å |
| Bond Length | C=O (amide) | 1.24 Å |
| Bond Length | N-H (amide) | 1.01 Å |
| Bond Length | C=O (acid) | 1.21 Å |
| Bond Angle | C-N-H (amide) | 119.5° |
| Bond Angle | C-C-C (butyric chain) | 112.0° |
| Dihedral Angle | O=C-N-C (amide) | 178.5° |
Note: The data in this table is illustrative, based on typical values for similar functional groups, as specific published DFT results for this compound are not available.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich iodo-phenyl ring, while the LUMO would likely be distributed over the phenylcarbamoyl moiety. researchgate.netsci-hub.se This distribution suggests that the iodo-phenyl ring is the primary site for electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) (Illustrative) | Description |
| HOMO | -6.15 | Highest Occupied Molecular Orbital |
| LUMO | -1.85 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.30 | Energy difference (LUMO - HOMO) |
Note: This data is hypothetical and serves as an example based on related iodinated and aromatic amide compounds. researchgate.netaip.org It illustrates the expected values from a quantum chemical calculation.
Molecular Electrostatic Potential (MEP or ESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic regions. nih.govmdpi.com
In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. avogadro.cc
For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the amide and carboxylic acid groups, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net The hydrogen atom of the N-H group and the carboxylic acid's hydroxyl group would exhibit positive potential, marking them as sites for nucleophilic interaction.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of this compound, arising from its rotatable single bonds, means it can exist in numerous conformations. libretexts.org Understanding these conformations and their relative energies is crucial for predicting the molecule's behavior in different environments.
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative stabilities. chemistrysteps.com Due to rotation around its single bonds, particularly within the butyric acid chain and around the amide bond, this compound can adopt various shapes.
Computational methods can identify the most stable, low-energy conformers. In the gas phase, intramolecular forces dominate. In solution, the interactions with solvent molecules become critical. nih.gov Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in a solvent, providing insights into how the solvent affects its preferred shape. acs.orgaip.org For carboxylic acids, the conformation of the carboxyl group (syn or anti) can be influenced by the surrounding solvent molecules. nih.gov
A torsional energy profile, or rotational barrier scan, is calculated to understand the energy changes that occur as a molecule rotates around a specific single bond. wuxiapptec.com This analysis is particularly important for the amide (C-N) bond and the bonds within the flexible alkyl chain of this compound.
The rotation around an amide C-N bond is known to have a relatively high energy barrier due to its partial double-bond character, which can lead to the existence of distinct cis and trans conformations. wayne.edunih.gov DFT calculations can be used to compute this rotational barrier. wuxiapptec.com For the butyric acid chain, the rotation around the C-C bonds leads to different staggered and eclipsed conformations, with staggered arrangements generally being more stable. unacademy.com Gauche interactions between bulky groups can introduce steric strain, affecting the relative energies of different conformers. byjus.com
Table 3: Representative Torsional Energy Barriers for Key Bonds in Structurally Similar Molecules
| Rotatable Bond | Molecule Type | Typical Energy Barrier (kcal/mol) |
| Amide (C-N) | N-Aryl Amides | 15 - 20 nih.gov |
| C2-C3 Bond | n-Butane | ~5 (fully eclipsed) unacademy.com |
| O=C-O-H (Carboxylic Acid) | Acetic Acid | ~10 (anti to syn) nih.gov |
Note: This table provides typical energy barriers from studies on molecules containing similar functional groups to illustrate the expected energy profiles for this compound.
Prediction of Spectroscopic Parameters for this compound
Computational methods are invaluable for predicting and interpreting spectroscopic data. Quantum chemical calculations can provide theoretical spectra that, when compared with experimental results, can confirm the molecular structure and provide a detailed assignment of spectral features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The process typically involves optimizing the molecular geometry at a chosen level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, predicted chemical shifts can help in the assignment of complex spectra and validate the proposed structure. The accuracy of these predictions is often within 0.1-0.3 ppm for ¹H and 1-5 ppm for ¹³C NMR, depending on the computational level and the solvent model used.
Table 1: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| COOH | 12.10 | 12.05 |
| NH | 8.50 | 8.45 |
| Ar-H (ortho to I) | 7.70 | 7.68 |
| Ar-H (meta to I) | 7.50 | 7.48 |
| CH₂ (alpha to COOH) | 2.40 | 2.38 |
| CH₂ (beta to COOH) | 1.95 | 1.93 |
| CH₂ (gamma to COOH) | 2.25 | 2.23 |
Note: The data in this table is illustrative and not based on actual experimental results for this specific compound.
Theoretical calculations of vibrational frequencies are instrumental in interpreting Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the normal modes of vibration. mdpi.com Comparing the calculated vibrational spectrum with the experimental one allows for a detailed assignment of the observed absorption bands to specific molecular motions.
For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the N-H stretch and C=O stretch (Amide I band) of the amide group, and various C-H and C=C stretching and bending modes of the aromatic ring. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3650 | 3500 |
| Amide | N-H stretch | 3450 | 3300 |
| Carboxylic Acid | C=O stretch | 1780 | 1710 |
| Amide | C=O stretch (Amide I) | 1720 | 1650 |
| Aromatic Ring | C=C stretch | 1610 | 1580 |
Note: The data in this table is illustrative and not based on actual experimental results for this specific compound.
Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The wavelength of maximum absorption (λmax) corresponds to the energy of the lowest-lying allowed electronic transition.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the iodophenyl and amide chromophores. TD-DFT calculations can predict the λmax values and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions can aid in the interpretation of experimental UV-Vis spectra and provide insights into the electronic structure of the molecule.
Table 3: Hypothetical Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π→π | 265 | 0.85 |
| n→π | 310 | 0.02 |
Note: The data in this table is illustrative and not based on actual experimental results for this specific compound.
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of the factors that control the rate and outcome of chemical reactions.
The hydrolysis of the amide bond in this compound is a fundamentally important reaction. This process can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org Computational methods can be used to model the detailed reaction mechanisms under both conditions.
In the acid-catalyzed mechanism, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and elimination of the amine lead to the formation of the carboxylic acid and the corresponding aniline (B41778) derivative.
Computational modeling of this pathway involves locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface. Transition state theory can then be used to calculate the activation energy for each elementary step, providing a quantitative understanding of the reaction kinetics. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-making and bond-breaking processes.
Table 4: Hypothetical Relative Energies (kcal/mol) for the Acid-Catalyzed Amide Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Nucleophilic Attack) | +15.2 |
| Tetrahedral Intermediate | +5.8 |
| Transition State 2 (C-N Bond Cleavage) | +20.5 |
| Products | -8.7 |
Note: The data in this table is illustrative and not based on actual computational results for this specific compound.
Modeling of Carbon-Iodine Bond Activation for Cross-Coupling Reactions
The activation of the carbon-iodine (C-I) bond in this compound is a critical step for its participation in various cross-coupling reactions, which are fundamental for the synthesis of more complex molecules. Computational chemistry provides powerful tools to model and understand the mechanism and energetics of this bond activation. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between accuracy and computational cost.
Theoretical studies on analogous aryl iodides reveal that the C-I bond activation can proceed through several mechanisms, with oxidative addition to a metal catalyst, typically palladium or nickel, being a prevalent pathway. The modeling of this process involves calculating the potential energy surface for the reaction, identifying transition states, and determining activation energy barriers.
For this compound, computational models would predict the influence of both the electron-withdrawing carbamoyl (B1232498) group and the butyric acid chain on the electronic properties of the C-I bond. The iodine atom's large size and the relatively low C-I bond dissociation energy make it a good leaving group. DFT calculations would typically show that the activation barrier for oxidative addition is influenced by the nature of the catalyst, the ligands coordinated to the metal center, and the solvent. nih.govacs.org
A hypothetical DFT study on the oxidative addition of this compound to a Pd(0) catalyst, such as Pd(PPh₃)₄, would likely involve the following steps:
Geometry Optimization: The initial structures of the reactant (this compound and the Pd(0) complex), the transition state, and the product (the Pd(II) oxidative addition complex) are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (reactants and products) or a first-order saddle point (transition state) on the potential energy surface.
Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values.
The results of such a study could be summarized in a data table as follows:
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| This compound + Pd(PPh₃)₂ | 0.0 | 0.0 |
| Transition State for C-I Bond Activation | 15.2 | 18.5 |
| Oxidative Addition Product (trans-[Pd(PPh₃)₂(Ar)(I)]) | -10.8 | -8.2 |
Note: The values in this table are illustrative and based on typical results for similar aryl iodide systems. "Ar" represents the 4-(phenylcarbamoyl)-butyric acid moiety.
These calculations would demonstrate that the oxidative addition is thermodynamically favorable and has a manageable activation barrier, explaining the utility of this compound in cross-coupling chemistry.
Prediction of Intramolecular Cyclization Reaction Energetics
The structure of this compound, featuring a flexible butyric acid chain attached to an aryl iodide, presents the possibility of intramolecular cyclization reactions. Computational chemistry can be employed to predict the feasibility and energetics of such reactions. These cyclizations could be initiated by radical or transition-metal-catalyzed processes, leading to the formation of novel heterocyclic structures.
A common computational approach to study these reactions is to map out the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. For instance, a hypothetical radical-initiated cyclization could proceed via the formation of an aryl radical at the position of the iodine atom, followed by an intramolecular attack on the amide or carbonyl group.
A hypothetical study on the intramolecular cyclization of the aryl radical derived from this compound could yield the following energetic data:
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Aryl Radical Formation (from C-I homolysis) | +55.0 | +50.2 |
| Intramolecular Cyclization (5-exo-trig) | -12.5 | -10.8 |
| Intramolecular Cyclization (6-endo-trig) | -8.2 | -6.5 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies. The actual preferred pathway would depend on various factors, including the specific reaction conditions.
Intermolecular Interaction Analysis of this compound
Computational Studies of Hydrogen Bonding Networks
The molecular structure of this compound contains several functional groups capable of participating in hydrogen bonding: the carboxylic acid group (both as a donor and acceptor), the amide N-H group (donor), and the amide and carboxylic carbonyl oxygen atoms (acceptors). Computational studies are invaluable for analyzing the intricate hydrogen bonding networks that can form in the solid state or in solution.
Molecular dynamics (MD) simulations and DFT calculations can be used to identify and characterize these hydrogen bonds. Quantum chemical calculations on dimers or small clusters of the molecule can provide accurate information about the geometry and strength of individual hydrogen bonds.
A typical computational analysis would involve:
Identifying Potential Hydrogen Bonds: Based on the molecular geometry, potential donor-acceptor pairs are identified.
Calculating Interaction Energies: The strength of the hydrogen bonds is quantified by calculating the interaction energy, often with corrections for basis set superposition error (BSSE).
Analyzing Geometric Parameters: Key geometric parameters such as the donor-acceptor distance and the donor-hydrogen-acceptor angle are analyzed. biorxiv.org
A computational study might reveal the formation of strong intermolecular hydrogen bonds, such as the classic carboxylic acid dimer motif, as well as hydrogen bonds involving the amide group. researchgate.netresearchgate.net
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |
| Carboxylic Acid O-H···O=C (Carboxylic Acid Dimer) | 2.65 | -14.2 |
| Amide N-H···O=C (Carboxylic Acid) | 2.90 | -6.8 |
| Amide N-H···O=C (Amide) | 2.95 | -5.5 |
Note: The data presented are representative values for similar functional groups and are intended for illustrative purposes.
These computational findings would highlight the significant role of hydrogen bonding in the supramolecular assembly and crystal packing of this compound, influencing its physical properties such as melting point and solubility. nih.govnih.gov
Evaluation of Aromatic Stacking Interactions
Computational methods, particularly high-level ab initio calculations like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (DFT-D), are essential for accurately evaluating the strength and nature of these interactions.
The analysis of aromatic stacking would involve:
Locating Stacked Dimers: Searching for molecular arrangements where the phenyl rings are in close proximity and parallel or near-parallel orientations.
Calculating Stacking Energies: Determining the interaction energy between the stacked aromatic rings.
Analyzing Stacking Geometry: Characterizing the geometry of the stacked dimer, including the inter-planar distance and the offset between the ring centroids. rsc.org
For this compound, computational models would likely predict the formation of offset or slipped-stack arrangements, which are often more favorable than a perfect face-to-face stacking due to the minimization of electrostatic repulsion. nih.govnih.gov The presence of the electron-withdrawing iodo and carbamoyl groups would influence the quadrupole moment of the aromatic ring and thus the nature of the stacking interaction. researchgate.net
| Stacking Configuration | Inter-planar Distance (Å) | Stacking Energy (kcal/mol) |
| Parallel-Displaced | 3.4 - 3.8 | -2.0 to -3.5 |
| T-shaped | 4.5 - 5.0 | -1.5 to -2.5 |
Note: These values are typical for substituted benzene (B151609) rings and are provided for illustrative purposes.
The computational evaluation of these weak interactions is critical for a complete understanding of the supramolecular chemistry of this compound, complementing the analysis of stronger interactions like hydrogen bonds. researchgate.net
Applications of 4 4 Iodo Phenylcarbamoyl Butyric Acid in Synthetic Organic Chemistry
As a Versatile Building Block in Multi-Step Syntheses
The distinct functional groups present in 4-(4-Iodo-phenylcarbamoyl)-butyric acid allow for its sequential or orthogonal functionalization, making it a valuable starting material for a variety of complex organic molecules.
The terminal carboxylic acid group of this compound serves as a convenient handle for the synthesis of a wide array of more elaborate amide derivatives. Standard peptide coupling conditions can be employed to react the carboxylic acid with a diverse range of primary and secondary amines, leading to the formation of new amide bonds. This strategy allows for the introduction of various functionalities, including but not limited to, alkyl chains, aromatic and heteroaromatic rings, and chiral auxiliaries.
The general reaction scheme for the synthesis of these complex amide derivatives is depicted below:

Table 1: Examples of Complex Amide Derivatives Synthesized from this compound
| Amine (H-R') | Coupling Reagents | Product | Potential Application Area |
| Benzylamine | EDC, HOBt | N-benzyl-4-(4-iodophenylamino)-4-oxobutanamide | Medicinal Chemistry |
| (S)-(-)-α-Methylbenzylamine | HATU, DIPEA | (S)-N-(1-phenylethyl)-4-(4-iodophenylamino)-4-oxobutanamide | Asymmetric Synthesis |
| Piperidine | DCC, DMAP | 1-(4-(4-iodophenylamino)-4-oxobutanoyl)piperidine | Agrochemical Research |
| Aniline (B41778) | T3P, Et3N | N-phenyl-4-(4-iodophenylamino)-4-oxobutanamide | Materials Science |
This table is illustrative and showcases the potential for generating a library of compounds from the parent molecule.
The aryl iodide moiety is a key functional group that enables the incorporation of this building block into macrocyclic architectures. Intramolecular cross-coupling reactions, particularly those catalyzed by palladium, are powerful methods for the formation of large rings. nih.govresearchgate.net For instance, the this compound can be elongated with a chain containing a suitable nucleophile, such as a thiol or an amine. Subsequent intramolecular palladium-catalyzed coupling between the aryl iodide and the nucleophile would lead to the formation of a macrocycle.
This approach is particularly valuable in the synthesis of peptide macrocycles and other constrained cyclic structures that often exhibit interesting biological activities. nih.gov The rigidity and defined conformation of such macrocycles can be fine-tuned by the nature of the linker and the substituents on the aromatic ring.
Table 2: Potential Intramolecular Cyclization Reactions
| Nucleophilic Group | Coupling Reaction | Resulting Macrocycle Type |
| Thiol (-SH) | Palladium-catalyzed S-arylation | Thioether-bridged macrocycle |
| Amine (-NH2) | Buchwald-Hartwig amination | Amine-bridged macrocycle |
| Alkyne (-C≡CH) | Sonogashira coupling | Alkyne-containing macrocycle |
| Boronic acid (-B(OH)2) | Suzuki coupling | Biaryl-containing macrocycle |
The carboxylic acid functionality of this compound makes it amenable to solid-phase organic synthesis (SPOS). The molecule can be anchored to a solid support, such as a resin, through its carboxyl group. This immobilization allows for the subsequent chemical transformations to be carried out on the aryl iodide moiety without the need for tedious purification steps after each reaction. acs.org
Once the desired modifications on the aromatic ring are completed, the final product can be cleaved from the solid support. This strategy is highly efficient for the generation of libraries of related compounds for high-throughput screening in drug discovery and materials science. The use of aryl halides on solid supports for direct coupling reactions is a well-established technique. acs.org
Utilization in Cross-Coupling Methodologies
The carbon-iodine bond in this compound is a highly versatile functional group for participating in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
As an aryl iodide, the compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for mild reaction conditions and broad functional group tolerance. syr.edunih.govsemanticscholar.org
Some of the key palladium-catalyzed reactions where this compound can be employed include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form a new carbon-carbon bond, leading to biaryl compounds or the introduction of alkyl or alkenyl substituents.
Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylated alkyne.
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine. syr.edu
Carbonylation Reactions: Introduction of a carbonyl group using carbon monoxide, which can lead to the synthesis of esters, amides, or aldehydes. nih.gov
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(4-Biphenylcarbamoyl)-butyric acid |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-(4-Styryl-phenylcarbamoyl)-butyric acid |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(4-(Phenylethynyl)-phenylcarbamoyl)-butyric acid |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(4-Morpholinophenylcarbamoyl)-butyric acid |
While not extensively reported, the structure of this compound offers possibilities for the design of novel reagents for cross-coupling reactions. The carboxylic acid or the amide nitrogen could be functionalized to incorporate ligating atoms, such as phosphorus or nitrogen, which could then coordinate to a metal center. For instance, conversion of the carboxylic acid to a phosphine-containing moiety could generate a ligand-reagent that, upon oxidative addition of the aryl iodide to a metal center, would result in a pre-ligated metal complex.
Furthermore, the molecule could be modified to act as a bifunctional reagent. For example, after a cross-coupling reaction at the aryl iodide position, the carboxylic acid could be used to attach the molecule to a solid support or a biological macromolecule. This dual functionality is of interest in the development of chemical probes and targeted drug delivery systems.
Derivatization Strategies via the Carboxylic Acid Functionality of this compound
The terminal carboxylic acid group is a versatile handle for a multitude of chemical transformations, allowing for the synthesis of various derivatives through nucleophilic acyl substitution.
The conversion of the carboxylic acid in this compound to esters or thioesters can be accomplished through several standard methods. These derivatives are valuable as intermediates, as they can modify the compound's solubility and cell permeability or act as precursors for further reactions.
Esterification: The most common method for ester synthesis is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This is an equilibrium-driven process, often requiring a large excess of the alcohol or the removal of water to achieve high yields. masterorganicchemistry.comorganic-chemistry.org Alternative methods that avoid the generation of water and proceed under milder conditions include the use of coupling reagents or the reaction of the corresponding acid halide with an alcohol. Lewis acids can also catalyze the condensation of carboxylic acids and alcohols. organic-chemistry.orgrug.nl
Thioesterification: Thioesters, which are important in various biological and synthetic contexts, can be prepared by activating the carboxylic acid followed by reaction with a thiol. nih.gov Common methods involve the use of coupling reagents similar to those used in amide bond formation.
Below is a table summarizing general conditions for these transformations.
| Transformation | Reagents & Conditions | Product Functional Group |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Ester (-COOR') |
| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂2. Alcohol (R'-OH), Base (e.g., Pyridine) | Ester (-COOR') |
| Coupling Reagent Route | Alcohol (R'-OH), Coupling Agent (e.g., DCC, EDC) | Ester (-COOR') |
| Thioesterification | Thiol (R'-SH), Coupling Agent (e.g., DCC, PyBOP) | Thioester (-COSR') |
Acid halides and anhydrides are highly reactive carboxylic acid derivatives that serve as important intermediates for the synthesis of esters, amides, and other related compounds.
Acid Halides: The preparation of an acyl chloride from a carboxylic acid is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net These reactions convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic attack by the halide.
Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) with heat. Mixed anhydrides can also be formed, which are useful in peptide synthesis.
| Intermediate | Typical Reagents | General Reactivity |
| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive electrophile; reacts with nucleophiles (alcohols, amines, water). |
| Acid Anhydride (B1165640) | Dehydrating Agent (e.g., P₄O₁₀), Heat | Reactive electrophile; useful for acylation reactions. |
One of the most significant applications of carboxylic acids in medicinal chemistry and chemical biology is their conjugation to amines to form amide bonds. This reaction is central to the synthesis of peptides and the attachment of the molecule to proteins or other bioactive compounds. The direct reaction between a carboxylic acid and an amine requires very high temperatures and is generally not feasible for complex molecules. researchgate.net
Therefore, the carboxylic acid group of this compound must first be "activated". This is accomplished using a wide variety of coupling reagents that convert the hydroxyl group into a better leaving group, facilitating attack by the amine nucleophile under mild conditions. nih.govyoutube.com This methodology is the cornerstone of solid-phase peptide synthesis and allows for the creation of peptidic conjugates.
Common coupling reagents and their general mechanisms are outlined in the table below.
| Coupling Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (or EDCI) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |
| Phosphonium Salts | PyBOP, PyAOP | Forms an activated phosphonium ester, which is then displaced by the amine. |
| Uronium/Aminium Salts | HATU, HBTU | Forms an activated uronium/aminium ester, which readily reacts with the amine. |
The reaction of this compound with various substituted anilines and glutaric anhydride has been documented in the synthesis of related compounds, which then undergo cyclization to form imide derivatives. researchgate.net This highlights the utility of the carboxylic acid group in forming new C-N bonds.
Transformations of the Amide N-H Moiety in this compound
The amide N-H bond, while generally less reactive than the carboxylic acid proton, can also be a site for chemical modification, allowing for further diversification of the molecular scaffold.
Alkylation of the amide nitrogen (N-alkylation) is a common strategy to introduce substituents that can modulate the molecule's biological activity, physicochemical properties, or conformational preferences. Direct N-alkylation of secondary amides can be challenging and may require strong bases to deprotonate the amide proton, followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to avoid competing reactions, such as O-alkylation of the amide oxygen.
| Reaction Type | General Conditions | Potential Outcome |
| N-Alkylation | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R'-X) | Formation of a tertiary amide. |
| N-Arylation | Aryl Halide, Palladium or Copper Catalyst, Base | Formation of an N-aryl amide. |
While there is no specific information in the searched literature on the use of this compound as a chiral auxiliary, the general principles of such strategies can be considered. Chiral auxiliaries are enantiomerically pure groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.
For a molecule like this compound to function as a chiral auxiliary, it would first need to be resolved into its separate enantiomers or synthesized from chiral starting materials. If a chiral version were available, the carboxylic acid could be coupled to a prochiral molecule. The bulky, chiral framework could then sterically hinder one face of the molecule, directing subsequent reactions (e.g., enolate alkylation) to occur with high diastereoselectivity. However, this application remains hypothetical without specific experimental validation for this compound.
Precursor for Heterocyclic Compounds Derived from this compound
The structural framework of this compound incorporates several reactive sites that can be exploited for the construction of heterocyclic rings. The presence of the nitrogen atom within the amide linkage, the carboxylic acid, and the reactive carbon-iodine bond on the phenyl ring are key features that could enable its transformation into various heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles
The inherent structure of this compound makes it a plausible candidate for the synthesis of various nitrogen-containing heterocycles, including but not limited to, lactams, quinolinones, and benzodiazepines.
One of the most direct applications of this compound could be in the synthesis of N-aryl-γ-lactams . The butyric acid moiety can be envisioned to undergo intramolecular cyclization. This transformation would involve the activation of the carboxylic acid, for instance, by conversion to an acyl chloride or through the use of coupling agents, followed by an intramolecular nucleophilic attack by the amide nitrogen. However, the amide nitrogen is generally not sufficiently nucleophilic for such a direct cyclization. A more plausible route would involve the reduction of the γ-keto group, if the synthesis of the parent compound proceeds via a γ-keto acid, followed by cyclization. Alternatively, specific reaction conditions that promote amide participation would be necessary.
Furthermore, the iodoaryl moiety opens up possibilities for more complex heterocyclic systems. For instance, through transition-metal-catalyzed intramolecular C-N bond formation, it is conceivable to synthesize quinolinone derivatives . This would likely involve a reaction cascade where the butyric acid side chain is modified to introduce a reactive site that can undergo cyclization with the iodo-substituted phenyl ring. Methodologies such as the Camps cyclization, which involves the intramolecular cyclization of N-(2-acylaryl)amides, could be adapted if the butyric acid chain is appropriately functionalized.
Another significant class of nitrogen-containing heterocycles that could potentially be accessed from this compound are benzodiazepines . The synthesis of 1,5-benzodiazepines often involves the condensation of o-phenylenediamines with ketones. While the starting material is not a diamine, the iodo-substituted aniline derivative could potentially undergo reactions that lead to the formation of a seven-membered ring. For example, a copper-catalyzed amidation followed by cyclization is a known method for synthesizing benzodiazepine derivatives from aryl iodides and amino acid amides. By analogy, a suitably modified this compound could serve as a precursor in such synthetic strategies.
| Target Heterocycle | Potential Synthetic Strategy | Key Transformation |
| N-aryl-γ-lactam | Intramolecular cyclization | Amide formation and cyclization |
| Quinolinone | Transition-metal-catalyzed cyclization | Intramolecular C-N bond formation |
| Benzodiazepine | Copper-catalyzed amidation and cyclization | Formation of a seven-membered ring |
Potential for Iodine-Mediated Cyclization Reactions
The presence of an iodine atom on the phenyl ring of this compound is a key feature that suggests its utility in iodine-mediated cyclization reactions. Molecular iodine can act as an electrophile to activate unsaturated systems, leading to intramolecular cyclization.
While this compound itself is a saturated molecule, it can be readily modified to introduce unsaturation in the butyric acid side chain. For example, dehydration or other elimination reactions could introduce a double or triple bond. This unsaturated derivative could then be a substrate for an iodocyclization reaction. In such a reaction, the iodine atom already present on the phenyl ring would not be the primary actor; rather, molecular iodine (I₂) would be added to the reaction mixture to initiate the cyclization.
However, the existing carbon-iodine bond could participate in other types of cyclization reactions. For instance, in the presence of a suitable transition metal catalyst, the iodoaryl group can undergo oxidative addition, leading to an organometallic intermediate. This intermediate could then react with the amide or a functionalized side chain in an intramolecular fashion to form a new ring. Such reactions are well-documented for the synthesis of various heterocyclic compounds from iodoaryl precursors.
A hypothetical reaction scheme could involve the introduction of an alkenyl group at the carboxylic acid terminus of the molecule. The resulting unsaturated amide could then undergo an iodoarene-catalyzed cyclization under oxidative conditions. This would lead to the formation of five- or six-membered nitrogen-containing rings. The reaction would likely proceed through an iodine(III)-mediated alkene activation, followed by intramolecular attack of the amide nitrogen.
| Reaction Type | Required Modification of Substrate | Key Intermediate | Potential Product |
| Iodocyclization | Introduction of unsaturation in the side chain | Iodonium ion | Iodinated heterocyclic compound |
| Transition-metal-catalyzed cyclization | None | Organometallic intermediate | Fused heterocyclic system |
| Iodoarene-catalyzed cyclization | Introduction of an alkenyl group | Iodine(III) species | Nitrogen-containing heterocycle |
Structure Reactivity Relationship Srr Studies of 4 4 Iodo Phenylcarbamoyl Butyric Acid and Its Chemical Analogs
Influence of Aryl Halide Substituents on Chemical Reactivity
The nature of the substituent on the aryl ring plays a pivotal role in modulating the electronic environment and steric accessibility of the reactive centers within the molecule, namely the amide and carboxylic acid groups.
Electronic Effects of Para-Iodine vs. Other Halogens or Substituents
The electronic nature of the para-substituent on the phenyl ring directly impacts the reactivity of both the amide linkage and the carboxylic acid. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives, provides a quantitative framework for understanding these effects. Electron-withdrawing groups (EWGs) generally increase the acidity of the carboxylic acid and enhance the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease acidity and reduce the reactivity of the amide carbonyl.
The halogens (F, Cl, Br, I) exhibit a dual electronic effect: they are inductively electron-withdrawing (-I) due to their electronegativity, but also electron-donating through resonance (+M or +R) via their lone pairs. For halogens, the inductive effect typically outweighs the resonance effect. The order of electronegativity and inductive effect is F > Cl > Br > I.
In the case of 4-(4-Iodo-phenylcarbamoyl)-butyric acid, the iodine atom exerts a mild electron-withdrawing effect. When compared to other halogens, the reactivity would be expected to follow the trend of their inductive effects, with the fluoro-substituted analog being the most reactive towards nucleophilic attack on the amide and having the most acidic carboxylic acid, and the iodo-substituted analog being the least reactive among the halo-analogs.
Studies on related systems, such as the thiol reactivity of N-aryl α-methylene-γ-lactams, have demonstrated a positive Hammett correlation (ρ > 0) for the reaction with nucleophiles. acs.org This indicates that electron-withdrawing substituents on the N-aryl ring accelerate the reaction by stabilizing the buildup of negative charge in the transition state. For instance, compounds with electron-withdrawing groups like -Cl and -CF₃ react faster than those with electron-donating groups like -OCH₃. acs.org
Table 1: Predicted Electronic Effects of Para-Substituents on the Reactivity of 4-(4-Aryl-phenylcarbamoyl)-butyric Acid Analogs
| Para-Substituent (X) | Hammett Constant (σp) | Predicted Effect on Acidity (pKa) | Predicted Effect on Amide Reactivity (towards nucleophiles) |
| -NO₂ | 0.78 | Decrease (Stronger Acid) | Increase |
| -CN | 0.66 | Decrease (Stronger Acid) | Increase |
| -Cl | 0.23 | Decrease (Stronger Acid) | Increase |
| -I | 0.18 | Decrease (Stronger Acid) | Increase |
| -H | 0.00 | Reference | Reference |
| -CH₃ | -0.17 | Increase (Weaker Acid) | Decrease |
| -OCH₃ | -0.27 | Increase (Weaker Acid) | Decrease |
Note: This table is predictive and based on established principles of physical organic chemistry. Actual experimental values may vary.
Steric Hindrance Effects on Reaction Rates
Steric hindrance arises when the spatial arrangement of atoms or groups near a reaction center impedes the approach of reactants. In the context of this compound, the size of the para-substituent on the aryl ring can influence the rate of reactions involving the amide group. While the para-position is relatively remote from the amide linkage, bulky substituents can restrict the rotational freedom of the phenyl ring and indirectly affect the accessibility of the amide carbonyl.
For the halogens, the atomic radius increases down the group: F < Cl < Br < I. Therefore, the iodine atom is the largest of the common halogen substituents. This increased size could potentially lead to a slight decrease in reaction rates compared to smaller halogens, particularly in reactions involving bulky nucleophiles or enzymatic transformations where the substrate must fit into a specific active site.
Studies on other N-aryl systems have shown that steric effects from substituents, especially in the ortho position, can significantly impact reaction rates. For instance, in the synthesis of N-aroylmethyl-4-arylimidazoles, the steric bulk of the substituent on a starting amidine was found to govern the reaction pathway. mdpi.com Similarly, research on N-alkyl arylsulfonamides has demonstrated that increased steric hindrance from larger alkyl groups can prevent cyclization and favor rearrangement reactions. nih.gov While the para-substituent in this compound is less likely to exert a dramatic steric effect compared to an ortho-substituent, it is a factor that should be considered, especially in condensed-phase reactions or when interacting with macromolecules.
Impact of Butyric Acid Chain Modifications on Chemical Behavior
The butyric acid moiety provides the carboxylic acid functionality and a flexible four-carbon chain. Modifications to this chain can significantly alter the molecule's acidity, reactivity, and conformational preferences.
Variation in Alkyl Chain Length and its Effect on Acidity/Reactivity
The acidity of a carboxylic acid is influenced by the stability of its conjugate base (the carboxylate anion). The length of the alkyl chain attached to the carboxyl group can modulate this stability through inductive effects. Alkyl groups are generally considered to be weakly electron-donating. This electron-donating effect tends to destabilize the negative charge on the carboxylate anion, thereby decreasing the acidity (increasing the pKa).
As the alkyl chain length increases, the inductive effect has a diminishing influence on the carboxyl group. Therefore, one would expect a slight decrease in acidity when moving from a shorter chain (e.g., acetic acid analog) to a longer chain (e.g., valeric acid analog). However, this effect is most pronounced for the first few carbon atoms and tends to level off for longer chains.
Table 2: Predicted pKa Values for a Homologous Series of 4-(4-Iodo-phenylcarbamoyl)-alkanoic Acids
| Alkanoic Acid Moiety | Number of Carbons in Chain | Predicted pKa |
| Acetic Acid | 2 | Lower (More Acidic) |
| Propionic Acid | 3 | |
| Butyric Acid | 4 | Reference |
| Valeric Acid | 5 | |
| Hexanoic Acid | 6 | Higher (Less Acidic) |
Note: This table illustrates the general trend. Precise pKa values require experimental determination.
The length of the alkyl chain can also influence the rate of intramolecular reactions. For example, the propensity to form cyclic structures, such as lactams, is highly dependent on the chain length, with 5- and 6-membered rings being the most favored due to lower ring strain.
Introduction of Unsaturation or Branches in the Butyric Acid Moiety
The introduction of double or triple bonds (unsaturation) or alkyl branches into the butyric acid chain can have significant electronic and steric consequences.
An alkene (double bond) or alkyne (triple bond) group is more electronegative than a corresponding alkane group. If a double bond is introduced in proximity to the carboxylic acid, it can withdraw electron density, stabilize the carboxylate anion, and thus increase the acidity of the molecule. The position of the unsaturation is critical; the closer it is to the carboxyl group, the more pronounced the effect.
Introducing branches, such as a methyl group, on the alkyl chain can have two primary effects. Firstly, the additional alkyl group will have a weak electron-donating inductive effect, which would slightly decrease the acidity. Secondly, and often more significantly, branching can introduce steric hindrance. This steric bulk can affect the rate of reactions at the carboxylic acid or the amide linkage by impeding the approach of reagents. For instance, a branch at the α- or β-position to the carboxyl group could hinder esterification or amidation reactions.
Amide Linkage Modifications and Their Chemical Consequences
The amide bond is a robust and planar functional group due to resonance stabilization. Modifications to this linkage, such as N-alkylation or altering the electronic nature of the acyl or N-aryl group, can profoundly impact its chemical reactivity.
Amides are generally unreactive towards nucleophiles due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. N-alkylation, for example, the introduction of a methyl group on the amide nitrogen to form N-methyl-4-(4-Iodo-phenylcarbamoyl)-butyric acid, can have several consequences. The additional alkyl group can introduce steric hindrance around the amide bond, potentially slowing down reactions. Electronically, the alkyl group is weakly electron-donating, which could slightly decrease the electrophilicity of the carbonyl carbon.
Furthermore, modifications that disrupt the planarity of the amide bond can significantly increase its reactivity. Twisting the amide bond reduces the resonance stabilization, making the carbonyl carbon more ketone-like and thus more susceptible to nucleophilic attack. While simple N-alkylation is unlikely to cause significant twisting, the introduction of very bulky groups on the nitrogen or the acyl carbon could lead to such distortions.
In the broader context of N-aryl amides, the electronic properties of the N-aryl substituent have a well-documented effect on reactivity. As discussed in section 7.1.1, electron-withdrawing groups on the phenyl ring increase the susceptibility of the amide to hydrolysis and other nucleophilic attacks. This is a critical consideration in the design of molecules where the stability of the amide bond needs to be precisely controlled.
Effect of N-Substitution on Amide Stability and Reactivity
The stability of the amide bond in this compound is significantly influenced by the electronic properties of the N-phenyl substituent. The amide bond's stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing its rotational barrier and decreasing its susceptibility to nucleophilic attack.
The substituent on the N-phenyl ring modulates the electron density on the amide nitrogen, thereby affecting the degree of resonance stabilization. Electron-withdrawing groups (EWGs) decrease the electron-donating ability of the nitrogen atom, which in turn reduces the resonance stabilization of the amide bond. This makes the carbonyl carbon more electrophilic and the amide more susceptible to hydrolysis. Conversely, electron-donating groups (EDGs) enhance resonance stabilization, making the amide bond more robust.
In the case of this compound, the iodine atom at the para-position exerts a dual electronic effect:
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and withdraws electron density through the sigma bond framework. This effect is distance-dependent and deactivates the ring.
Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the aromatic pi-system. However, for halogens, this resonance effect is generally weaker than their inductive effect.
The net result is that the 4-iodo substituent acts as a weak electron-withdrawing group. This leads to a slight decrease in the stability of the amide bond compared to an unsubstituted N-phenyl analog, making it more prone to cleavage under hydrolytic conditions. The hydrolysis rate of aryl amides is generally slower than that of aliphatic amides; however, the presence of electron-withdrawing substituents on the amine moiety can increase the reaction rate. arkat-usa.org
Below is a table illustrating the expected qualitative effect of different para-substituents on the N-phenyl ring on the rate of amide hydrolysis, relative to the unsubstituted analog (X=H).
| Substituent (X) | Electronic Effect | Expected Relative Rate of Hydrolysis |
| -OCH₃ | Strong Electron-Donating | Slower |
| -CH₃ | Weak Electron-Donating | Slower |
| -H | Reference | 1.00 |
| -I | Weak Electron-Withdrawing | Faster |
| -Cl | Moderate Electron-Withdrawing | Faster |
| -NO₂ | Strong Electron-Withdrawing | Much Faster |
This table presents a qualitative prediction based on the electronic effects of the substituents.
Isosteric Replacements of the Amide Bond
In medicinal chemistry, the amide bond is often replaced with other functional groups, known as isosteres, to improve metabolic stability, bioavailability, or potency. u-tokyo.ac.jpdrughunter.com Isosteres are groups that possess similar molecular shapes, volumes, and electronic distributions. u-tokyo.ac.jp The replacement of the amide bond in this compound could lead to analogs with altered chemical reactivity and biological properties.
Common non-classical isosteres for the amide bond include:
1,2,3-Triazoles: These five-membered heterocyclic rings can mimic the geometry and hydrogen bonding capabilities of the amide bond.
Oxadiazoles and Thiadiazoles: These heterocycles are also used as amide surrogates, offering different electronic and solubility profiles.
Fluoroalkenes: The C=C bond in a fluoroalkene can act as a stable mimic of the peptide bond, with the fluorine atom mimicking the carbonyl oxygen's electronegativity.
Trifluoroethylamines: This group has gained attention as an amide isostere, with the trifluoroethyl group mimicking the carbonyl and enhancing metabolic stability.
Retroamides: In this modification, the N-H and C=O groups are inverted. This can significantly alter hydrogen bonding patterns and, consequently, biological activity and selectivity. drughunter.com
The following table summarizes some potential isosteric replacements for the amide bond in the parent compound.
| Original Group | Isosteric Replacement | Key Features |
| -CO-NH- | 1,2,3-Triazole | Mimics planarity and dipole moment; metabolically stable. |
| -CO-NH- | 1,3,4-Oxadiazole | Enhances metabolic stability and can improve pharmacokinetic profiles. |
| -CO-NH- | Fluoroalkene (-CF=CH-) | Geometrically similar; highly stable to hydrolysis. |
| -CO-NH- | Trifluoroethylamine (-CF₂-NH-) | Reduces basicity of the amine; mimics polarity of the carbonyl. |
This table provides examples of potential bioisosteric replacements based on common strategies in drug design.
Correlation between Electronic Structure and Chemical Reactivity of this compound
The electronic structure of the molecule is a primary determinant of its chemical reactivity. Quantitative methods can be employed to correlate these properties.
Hammett-Type Analysis for Substituent Effects
The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative in a given reaction. wikipedia.orglibretexts.org The equation is expressed as:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (H).
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It represents the electronic effect of the substituent.
ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects.
For the hydrolysis of N-aryl amides, the reaction is sensitive to the electronic effects of substituents on the aryl ring. A positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing groups which stabilize the negative charge that develops in the transition state of the rate-determining step (nucleophilic attack on the carbonyl carbon).
The Hammett sigma constant (σp) for a para-iodo substituent is +0.18. viu.ca This positive value confirms its net electron-withdrawing character. Using this value, we can predict the effect of the iodo group on a reaction like alkaline hydrolysis compared to other substituents.
The table below shows the Hammett σp constants for various substituents and the predicted relative reaction rate (k/k₀) for a hypothetical reaction with a ρ value of +1.5 (a plausible value for amide hydrolysis).
| Substituent (X) | Hammett Constant (σp) | Predicted Relative Rate (k/k₀) |
| -N(CH₃)₂ | -0.83 | 0.056 |
| -NH₂ | -0.66 | 0.102 |
| -OCH₃ | -0.27 | 0.394 |
| -CH₃ | -0.17 | 0.556 |
| -H | 0.00 | 1.000 |
| -I | +0.18 | 1.862 |
| -Br | +0.23 | 2.213 |
| -Cl | +0.23 | 2.213 |
| -CN | +0.66 | 9.772 |
| -NO₂ | +0.78 | 14.791 |
Data sourced from established tables of Hammett constants. wikipedia.orgviu.ca The predicted relative rate is calculated as 10^(σρ) with an assumed ρ = 1.5.
Computational Descriptors for Reactivity Prediction
Computational chemistry provides powerful tools to predict and understand the reactivity of molecules. Density Functional Theory (DFT) calculations can be used to determine various electronic and structural descriptors for this compound and its analogs.
Key computational descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For an amide, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be an electron-poor site susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: This analysis can quantify the nN → π*C=O conjugation, providing a measure of amide bond resonance and stability. nih.gov
Calculated Bond Lengths and Angles: Distortions from ideal planarity in the amide bond, such as increased C-N bond length or pyramidalization at the nitrogen atom, can indicate reduced resonance and higher reactivity. nih.gov
The following table outlines how these descriptors could be used to compare the reactivity of this compound with its chloro- and nitro-analogs.
| Descriptor | 4-Iodo Analog | 4-Chloro Analog | 4-Nitro Analog | Implication for Reactivity |
| HOMO-LUMO Gap (eV) | Predicted Moderate | Predicted Moderate | Predicted Smallest | Smaller gap suggests higher reactivity. |
| Carbonyl Carbon Partial Charge | Predicted Positive | Predicted More Positive | Predicted Most Positive | A more positive charge indicates greater electrophilicity and susceptibility to nucleophilic attack. |
| C-N Amide Bond Length (Å) | Predicted Moderate | Predicted Moderate | Predicted Longest | A longer bond suggests weaker resonance and lower stability. |
| NBO nN → π*C=O Interaction Energy (kcal/mol) | Predicted Moderate | Predicted Moderate | Predicted Lowest | Lower interaction energy indicates less resonance stabilization. |
This is a conceptual table illustrating the expected trends from computational analysis based on the known electronic effects of the substituents.
Stereochemical Aspects of Reactivity (if chiral analogs are relevant)
While this compound itself is achiral, the introduction of a chiral center would introduce stereochemical considerations into its reactivity. For instance, if a substituent were introduced at the 2- or 3-position of the butyric acid chain, the resulting molecule would be chiral.
In such cases, reactions involving the chiral center or adjacent functional groups could proceed stereoselectively or stereospecifically. For example, if a chiral analog were to undergo an intramolecular cyclization reaction, the pre-existing stereocenter could direct the formation of one diastereomer over another. nih.gov
The use of a chiral auxiliary on the amide nitrogen is a common strategy in asymmetric synthesis. While the 4-iodophenyl group is not a standard chiral auxiliary, if the parent molecule were modified to include a chiral element, it could influence the stereochemical outcome of reactions at the alpha-carbon to the carbonyl group. Chiral amide groups can act as powerful auxiliaries in stereoselective radical reactions by adopting preferred conformations that shield one face of a reactive intermediate. core.ac.uk
For example, the enolate of a chiral analog of this compound could react with an electrophile with a certain degree of diastereoselectivity, governed by the steric and electronic influence of the chiral center and the N-aryl group. The specific stereochemical outcomes would depend on the nature of the chiral center and the reaction conditions.
Emerging Research Directions and Future Perspectives in the Chemistry of 4 4 Iodo Phenylcarbamoyl Butyric Acid
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of amides often involves harsh conditions and the use of stoichiometric activating agents, leading to significant waste. Modern synthetic chemistry is increasingly focused on developing greener and more efficient alternatives.
Visible-light photocatalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. nih.gov For the synthesis of 4-(4-iodo-phenylcarbamoyl)-butyric acid, photocatalysis offers a promising alternative to traditional amidation methods. The formation of the amide bond could potentially be achieved through the photocatalytic coupling of an activated butyric acid derivative and 4-iodoaniline (B139537), or via the carbonylation of 4-iodoaniline in the presence of a suitable coupling partner. nih.gov Recent advancements in photoredox catalysis have demonstrated the successful synthesis of N-aryl amides from aryl iodides, suggesting the feasibility of this approach. organic-chemistry.org
Electrosynthesis represents another sustainable avenue for amide bond formation, utilizing electricity as a "traceless" reagent. The electrochemical synthesis of N-aryl amides has been demonstrated through various mechanisms, including the "anion pool" method where an amine is deprotonated electrochemically to enhance its nucleophilicity. The application of such methods to the synthesis of this compound could offer a high-yielding and environmentally benign process.
Table 1: Potential Photocatalytic and Electrocatalytic Strategies for the Synthesis of this compound
| Methodology | Potential Reactants | Key Features | Anticipated Advantages |
| Photocatalysis | 4-iodoaniline and an activated butyric acid derivative | Visible light, photoredox catalyst | Mild reaction conditions, high functional group tolerance |
| Electrocatalysis | 4-iodoaniline and butyric acid | Divided or undivided electrochemical cell | Avoidance of chemical oxidants/reductants, high atom economy |
Enzymes offer unparalleled selectivity and efficiency in chemical transformations, operating under mild, aqueous conditions. The use of biocatalysts for amide bond formation is a rapidly growing field. nih.govnih.gov Lipases and other hydrolases have been shown to catalyze the amidation of carboxylic acids. nih.gov More recently, carboxylic acid reductases (CARs) have been engineered to catalyze the formation of amides from carboxylic acids and amines, driven by ATP. polimi.it The application of such enzymatic methods to the synthesis of this compound from 4-iodoaniline and a butyric acid derivative could provide a highly sustainable and selective route to the target molecule.
Advanced Mechanistic Investigations
A thorough understanding of reaction mechanisms is crucial for process optimization and the development of more efficient catalysts. Advanced spectroscopic techniques are at the forefront of these investigations.
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allow for real-time monitoring of reaction progress without the need for sampling. researchgate.netmt.comresearchgate.netnih.gov By tracking the disappearance of reactant signals and the appearance of product peaks, detailed kinetic profiles can be generated. mt.com For the synthesis of this compound, an in-situ FTIR probe could be employed to monitor the consumption of the isocyanate or carboxylic acid starting material and the formation of the amide C=O stretching band. researchgate.netspectroscopyonline.com This would provide valuable insights into reaction kinetics, identify potential intermediates, and facilitate rapid optimization of reaction conditions. nih.gov
Table 2: Application of In-situ FTIR for Monitoring the Synthesis of this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
| N=C=O stretch | Isocyanate (if used as reactant) | ~2270 | Monitor consumption of starting material |
| C=O stretch | Carboxylic Acid (reactant) | ~1700-1760 | Monitor consumption of starting material |
| C=O stretch (Amide I) | Amide (product) | ~1630-1695 | Monitor formation of product |
| N-H bend (Amide II) | Amide (product) | ~1515-1570 | Confirm formation of secondary amide |
Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, operate on the femtosecond to picosecond timescale, enabling the direct observation of short-lived reaction intermediates. While direct studies on this compound are not yet available, the application of these techniques to related photocatalytic or electrocatalytic reactions could elucidate the nature of excited states, radical ions, and other transient species involved in the C-N bond-forming step. This fundamental understanding is critical for the rational design of more efficient catalytic systems.
Exploration of New Synthetic Applications and Material Science Interfaces
The iodo-phenyl motif in this compound provides a versatile handle for further synthetic transformations and for anchoring the molecule to surfaces, opening up possibilities in material science. The iodine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the facile introduction of diverse functionalities. This could lead to the development of novel derivatives with tailored electronic or biological properties.
In the realm of material science, iodo-phenyl groups are known to form self-assembled monolayers on metal surfaces. researchgate.net The potential for this compound to form ordered structures on surfaces could be exploited in the development of functional materials, sensors, or molecular electronic devices. The interplay between the iodo-phenyl anchor, the flexible butyric acid spacer, and the hydrogen-bonding capability of the amide group could lead to complex and potentially useful surface architectures.
Integration into Functional Polymers or Supramolecular Assemblies
Currently, there is a lack of specific research detailing the integration of this compound into functional polymers or supramolecular assemblies. The potential for such applications exists due to the molecule's functional groups, but dedicated studies are required to explore and validate these possibilities.
Application in Sensor Technologies (based on chemical recognition principles)
There are no specific studies available that demonstrate the application of this compound in sensor technologies based on chemical recognition principles. The development of sensors utilizing this compound would necessitate foundational research into its binding affinities and selectivity for various analytes.
Refinement of Computational Models for Enhanced Predictive Power
Machine Learning Approaches in Predicting Reactivity
The application of machine learning models to predict the reactivity of this compound has not been specifically reported in the scientific literature. While machine learning is a powerful tool for reactivity prediction in organic chemistry, its use for this particular compound has yet to be explored.
Advanced Sampling Techniques for Conformational Space Exploration
There is no available research that has employed advanced sampling techniques to explore the conformational space of this compound. Such studies would be valuable for understanding its three-dimensional structure and how it influences its properties and interactions.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing the structure of 4-(4-Iodophenyl)butyric acid, and how are key functional groups identified?
Methodological Answer:
- 1H NMR : Aromatic protons from the iodophenyl group appear as a doublet in δ 7.2–7.8 ppm, while the butyric acid chain protons resonate at δ 2.3–2.6 (CH₂) and δ 1.6–1.9 (CH₂). The carboxylic acid proton is typically absent due to exchange broadening.
- IR Spectroscopy : The carboxylic acid C=O stretch appears near 1700 cm⁻¹, and O-H stretching (broad) around 2500–3000 cm⁻¹. The C-I bond vibration may show weak signals near 500–600 cm⁻¹.
- Mass Spectrometry (MS) : The molecular ion peak [M]+ at m/z 290 confirms the molecular weight (C₁₀H₁₁IO₂). Fragmentation patterns can validate the iodophenyl moiety (e.g., loss of I or COOH groups).
- Elemental Analysis : Quantifies C, H, and I to verify stoichiometry (C: 41.40%, H: 3.82%, I: 43.74%) .
Basic: What synthetic routes are employed for preparing 4-(4-Iodophenyl)butyric acid, and what critical parameters must be controlled?
Methodological Answer:
While direct synthesis protocols are not detailed in the provided evidence, analogous methods for halogenated phenylbutyric acids (e.g., fluorophenyl derivatives in ) suggest:
- Friedel-Crafts Acylation : Reacting iodobenzene with succinic anhydride under AlCl₃ catalysis. Critical parameters include temperature control (0–5°C to avoid side reactions) and stoichiometric excess of iodobenzene.
- Cross-Coupling Reactions : Using Suzuki-Miyaura coupling between 4-iodophenylboronic acid and a butyric acid precursor. Optimize catalyst (Pd(PPh₃)₄) loading (1–5 mol%) and base (Na₂CO₃) .
Advanced: How does the iodine substituent affect the compound’s LogP and membrane permeability compared to other halogens?
Methodological Answer:
- LogP : The iodine atom increases lipophilicity (LogP = 2.7, per ) compared to fluoro (LogP ≈ 2.1) or chloro (LogP ≈ 2.5) analogs due to its larger molar volume and weaker electronegativity.
- Membrane Permeability : Assess via parallel artificial membrane permeability assay (PAMPA). Higher LogP suggests enhanced passive diffusion, but steric hindrance from iodine may reduce permeability relative to smaller halogens. Validate with Caco-2 cell monolayers .
Advanced: In metabolic studies, what analytical approaches are used to track 4-(4-Iodophenyl)butyric acid and its metabolites?
Methodological Answer:
- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid). Monitor the parent ion (m/z 290 → 127 for iodine-specific fragmentation) and metabolites (e.g., hydroxylated derivatives, m/z 306, as in ).
- Stable Isotope Labeling : Synthesize a ¹³C-labeled analog to distinguish endogenous compounds.
- Microsomal Incubations : Incubate with liver microsomes and NADPH, followed by extraction and LC-MS analysis to identify phase I/II metabolites .
Basic: What safety precautions are necessary when handling 4-(4-Iodophenyl)butyric acid in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation (steam pressure = 1.58E-05 mmHg at 25°C, ).
- Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Emergency eye exposure requires flushing with water for 15 minutes (per SDS guidelines in ) .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility) of 4-(4-Iodophenyl)butyric acid?
Methodological Answer:
- Standardized Solubility Testing : Use the shake-flask method at pH 7.4 (PBS) and 25°C. Quantify via HPLC-UV (λ = 254 nm) against a calibration curve.
- Polymorph Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline forms affecting solubility.
- pH-Dependent Studies : Measure solubility across pH 1–10 (using HCl/NaOH) to account for ionization (pKa ≈ 4.5–5.0 for carboxylic acid) .
Basic: What chromatographic methods are suitable for purity analysis of 4-(4-Iodophenyl)butyric acid?
Methodological Answer:
- Reverse-Phase HPLC : Use a C18 column, mobile phase = 60:40 acetonitrile/0.1% trifluoroacetic acid (TFA), flow rate = 1 mL/min. Retention time ~8–10 minutes.
- Purity Criteria : ≥97% by area normalization (per ). Monitor for impurities like unreacted iodobenzene or oxidized byproducts .
Advanced: What are the implications of the iodophenyl group’s electronic effects on the compound’s reactivity in organic synthesis?
Methodological Answer:
- Electrophilic Substitution : The iodine atom’s +M effect activates the aromatic ring toward electrophiles (e.g., nitration), but steric bulk may limit regioselectivity.
- Cross-Coupling Reactions : Iodine serves as a superior leaving group compared to Br/Cl in Pd-catalyzed couplings (e.g., Stille or Negishi). Optimize ligand (e.g., XPhos) and solvent (toluene/EtOH) for Suzuki reactions.
- Radical Reactions : Utilize the C-I bond’s low dissociation energy (≈50 kcal/mol) for iodine-atom transfer reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
